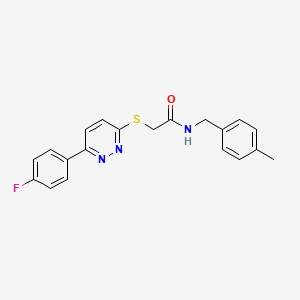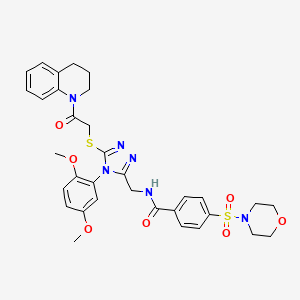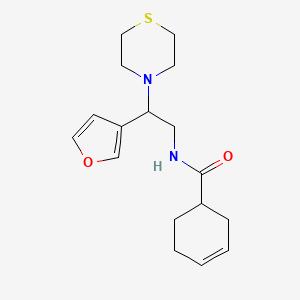
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridazine ring substituted with a 4-fluorophenyl group and a thioether linkage to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketone.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine ring.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions, such as using a base like sodium hydride.
Acetamide Formation: The final step involves the acylation of the thioether with an acetamide derivative, such as 4-methylbenzylamine, under conditions like the use of an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using a strong base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: The compound has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved.
Receptor Modulation: The compound can interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide can be compared with other similar compounds, such as:
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide: This compound has a methyl group instead of a fluorine atom, which may influence its pharmacokinetic properties.
2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide: This compound has a nitro group instead of a fluorine atom, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-14-2-4-15(5-3-14)12-22-19(25)13-26-20-11-10-18(23-24-20)16-6-8-17(21)9-7-16/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOBHPWHQKNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2674400.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)
![Imidazo[2,1-b]thiazol-3-ylmethanol](/img/structure/B2674403.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2674404.png)

![1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2674409.png)
![3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2674411.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2674412.png)



![2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide](/img/structure/B2674420.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2674421.png)
